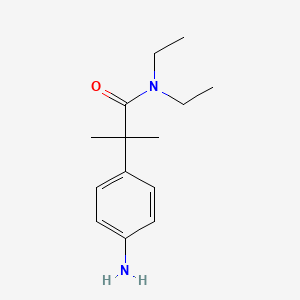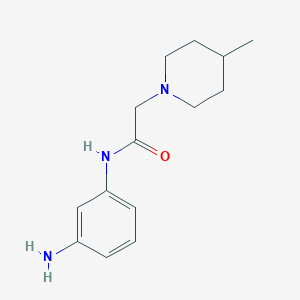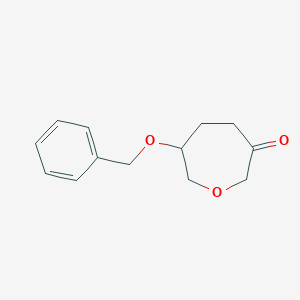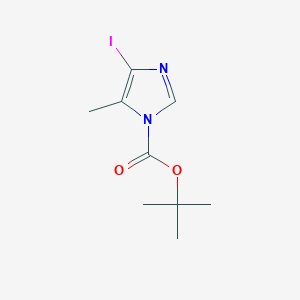
Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate is an organic compound with the molecular formula C16H23ClO4 It is a derivative of benzoic acid and features a chloro substituent and two methoxypropyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate typically involves the esterification of 2-chloro-3,5-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The methoxypropyl groups can be introduced through a nucleophilic substitution reaction using 3-methoxypropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The methoxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Depending on the nucleophile, products can include various substituted benzoates.
Oxidation: Products can include aldehydes or carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its ester and chloro functional groups.
Medicine: Investigated for its potential as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate depends on its application. In biological systems, it may act as a substrate for esterases, leading to the release of active compounds. The chloro group can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-3,5-dimethoxybenzoate
- Methyl 2-chloro-3,5-diethoxybenzoate
- Methyl 2-chloro-3,5-bis(2-methoxyethyl)benzoate
Uniqueness
Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate is unique due to the presence of two methoxypropyl groups, which can influence its solubility, reactivity, and interaction with biological molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
Molecular Formula |
C16H23ClO4 |
|---|---|
Molecular Weight |
314.80 g/mol |
IUPAC Name |
methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate |
InChI |
InChI=1S/C16H23ClO4/c1-19-8-4-6-12-10-13(7-5-9-20-2)15(17)14(11-12)16(18)21-3/h10-11H,4-9H2,1-3H3 |
InChI Key |
KBUIMSJYTHTVCZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1=CC(=C(C(=C1)C(=O)OC)Cl)CCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Isoquinolin-5-yl-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13875490.png)
![Imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B13875492.png)


![N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B13875505.png)

![3-Cyclohexyl-4-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B13875514.png)




![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate](/img/structure/B13875551.png)

